molecular formula C16H8Cl2 B1220566 1,6-Dichloropyrene CAS No. 89315-21-9

1,6-Dichloropyrene

Cat. No.: B1220566
CAS No.: 89315-21-9
M. Wt: 271.1 g/mol
InChI Key: QSWWVQQLTGBNDL-UHFFFAOYSA-N
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Scientific Research Applications

Electrosynthesis and Electrochromic Materials

  • Application : Electrosynthesis of poly(1,6-bis(2-thienyl)pyrene) from 1,6-bis(2-thienyl)pyrene, leading to electrochromic materials with distinct color-changing properties under various potentials. This material shows promise for use in electrochromic devices (ECDs) due to its quick switching time, reasonable contrast, and good optical memories and redox stability (Cheng, Fu, Zhao, & Zhang, 2014).

Polymerization in Material Science

  • Application : Involvement in the stereoselective polymerization of conjugated dienes and styrene-butadiene copolymerization. The dichloro{1,4-dithiabutanediyl-2,2‘-bis(4,6-di-tert-butylphenoxy)}titanium complex, related to 1,6-Dichloropyrene, exhibits high activity in trans-1,4 selective polymerization of butadiene and isoprene (Milione et al., 2007).

Ion-transfer Voltammetry in Analytical Chemistry

  • Application : this compound has been used in ion-transfer voltammetry at organic solvent|water interfaces. This technique is crucial in analytical chemistry for the reversible transfer of various cations and anions, offering insights into ion-pair formation effects and midpoint potentials (Katano, Tatsumi, & Senda, 2004).

Synthesis and Properties of Polymers

  • Application : Synthesis of poly(tetramethyl-1,6-silpyrenylenesiloxane) derivatives with phenyl groups, exhibiting high glass transition temperatures and thermostability. These materials show potential in advanced material applications due to their unique optical and fluorescence properties (Imai, Sasaki, Abe, & Nemoto, 2012).

Environmental Impact and Photostability Studies

  • Application : Investigating the secondary formation of halogenated derivatives of polycyclic aromatic hydrocarbons (PAHs) in marine environments. Studies on pyrene, closely related to this compound, indicate potential secondary sources of halogenated PAHs in coastal waters due to photochemical reactions (Sankoda, Toda, Sekiguchi, Nomiyama, & Shinohara, 2017).

Advanced Material Research

  • Application : In the field of advanced material research, this compound derivatives have been used to develop new materials with unique properties, such as those involved in fluorescence, electro-optics, and hole-transporting for organic light-emitting diodes (OLEDs). This is evident in the research on various pyrene-based materials for their potential applications in organic electronics and photophysical behavior studies (Oh, Lee, & Lee, 2009); (Albacete et al., 2018).

Future Directions

While specific future directions for 1,6-Dichloropyrene are not mentioned in the search results, research into chlorinated polycyclic aromatic hydrocarbons is ongoing, and these compounds are being studied for their potential uses and effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dichloropyrene can be synthesized through the chlorination of pyrene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:

C16H10+2Cl2C16H8Cl2+2HCl\text{C}_{16}\text{H}_{10} + 2\text{Cl}_2 \rightarrow \text{C}_{16}\text{H}_8\text{Cl}_2 + 2\text{HCl} C16​H10​+2Cl2​→C16​H8​Cl2​+2HCl

The reaction is carried out at elevated temperatures to ensure the substitution of chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichloropyrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrene derivatives.

    Oxidation Reactions: Products include pyrenequinones and other oxygenated compounds.

    Reduction Reactions: Products include dihydropyrene derivatives

Properties

IUPAC Name

1,6-dichloropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWWVQQLTGBNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237613
Record name 1,6-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89315-21-9
Record name 1,6-Dichloropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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